molecular formula C21H27Cl3N2O4 B15172035 C21H27Cl3N2O4

C21H27Cl3N2O4

Cat. No.: B15172035
M. Wt: 477.8 g/mol
InChI Key: FFGSNJURRMCRFT-UHFFFAOYSA-N
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Description

The compound with the molecular formula C21H27Cl3N2O4 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic urticaria. Levocetirizine is the active enantiomer of cetirizine, which means it is a more potent and selective form of the drug, providing effective relief from allergy symptoms with fewer side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levocetirizine can be synthesized through several synthetic routes. One common method involves the resolution of racemic cetirizine using chiral acids or enzymes to obtain the desired enantiomer. The process typically involves the following steps:

    Resolution of Racemic Cetirizine: This step separates the racemic mixture into its enantiomers using chiral acids or enzymes.

    Purification: The desired enantiomer, Levocetirizine, is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, Levocetirizine is produced through large-scale resolution processes. The use of chiral catalysts and advanced purification techniques ensures high yield and purity of the final product. The production process is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Levocetirizine undergoes various chemical reactions, including:

    Oxidation: Levocetirizine can be oxidized to form its corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert Levocetirizine into its reduced form, which may have different pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the Levocetirizine molecule, potentially altering its activity and selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Levocetirizine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.

    Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

    Medicine: Widely used in clinical research for the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.

    Industry: Employed in the development of new antihistamine drugs and formulations.

Mechanism of Action

Levocetirizine exerts its effects by selectively binding to histamine H1 receptors, blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation. Levocetirizine’s high selectivity for H1 receptors and low affinity for other receptors contribute to its efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: The racemic mixture from which Levocetirizine is derived.

    Loratadine: Another non-sedative antihistamine used for similar indications.

    Fexofenadine: A third-generation antihistamine with similar uses.

Uniqueness of Levocetirizine

Levocetirizine is unique due to its high selectivity for H1 receptors and its enantiomeric purity, which enhances its efficacy and reduces side effects compared to its racemic counterpart, cetirizine. Its rapid onset of action and long duration of effect make it a preferred choice for many patients .

Properties

Molecular Formula

C21H27Cl3N2O4

Molecular Weight

477.8 g/mol

IUPAC Name

4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide;hydrochloride

InChI

InChI=1S/C21H26Cl2N2O4.ClH/c1-2-3-8-29-20-16(22)12-15(13-17(20)23)21(26)24-14-18(19-5-4-9-28-19)25-6-10-27-11-7-25;/h4-5,9,12-13,18H,2-3,6-8,10-11,14H2,1H3,(H,24,26);1H

InChI Key

FFGSNJURRMCRFT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl

Origin of Product

United States

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